molecular formula C9H7ClN2 B2674174 7-Chloroquinolin-5-amine CAS No. 2089651-39-6

7-Chloroquinolin-5-amine

Cat. No. B2674174
M. Wt: 178.62
InChI Key: VTXJCCGBPKUEKY-UHFFFAOYSA-N
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Description

7-Chloroquinolin-5-amine, also known as 5-Amino-7-chloroquinoline, is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 7-Chloroquinolin-5-amine and its analogues has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 7-Chloroquinolin-5-amine consists of a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C9H7ClN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 .


Chemical Reactions Analysis

7-Chloroquinolin-5-amine can undergo various chemical reactions. For instance, it can be used in the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The compound can also participate in click chemistry reactions to combine different molecules, affording new analogs of chloroquine .


Physical And Chemical Properties Analysis

7-Chloroquinolin-5-amine is a powder at room temperature . It has a melting point of 154-155°C . The compound is insoluble in water but easily soluble in ethanol and ether .

Scientific Research Applications

Organocatalytic Synthesis and Pharmacological Properties

A study focused on the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, demonstrating these compounds' potential anticonvulsant, antinociceptive, and anti-inflammatory properties. This indicates a method for producing new heterocyclic compounds with significant pharmacological activities (Wilhelm et al., 2014).

Electrochemical Behavior

Research on the electrochemical behavior of chloroquine and related aminoquinolines has shed light on the one-electron oxidation processes of these compounds, providing insights into their chemical properties and potential applications in electrochemical sensors or redox-mediated processes (Lam et al., 2017).

Antiprotozoal Activity

New derivatives of 7-chloroquinolin-4-amine were synthesized and found to have promising antiprotozoal activities, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense, highlighting their potential in developing new treatments for protozoal infections (Faist et al., 2017).

Antiviral and Antimalarial Activities

A study reported the creation of 7-chloro-4-aminoquinoline derivatives, examining their effectiveness as anti-malarial and anti-viral agents. Some compounds showed significant activity against both malaria and viruses, including influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), suggesting their utility in treating co-infections (Mizuta et al., 2023).

Click Synthesis and Biological Activity

Research describing the click synthesis of new 7-chloroquinoline derivatives under ultrasound irradiation explored their antimicrobial, antimalarial, and anticancer activities. These compounds demonstrated moderate to high antimalarial activity and significant antitumor activity against several cancer cell lines, indicating their broad-spectrum biological potential (Aboelnaga & El-Sayed, 2018).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

7-chloroquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXJCCGBPKUEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroquinolin-5-amine

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